N-Desmethyl Enzalutamide-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

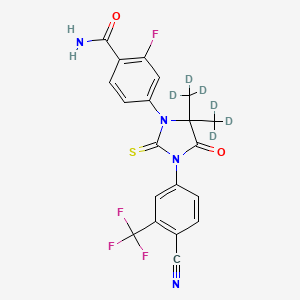

C20H14F4N4O2S |

|---|---|

分子量 |

456.4 g/mol |

IUPAC名 |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3 |

InChIキー |

JSFOGZGIBIQRPU-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] |

正規SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

製品の起源 |

United States |

Foundational & Exploratory

The Critical Role of N-Desmethyl Enzalutamide-d6 in Advancing Enzalutamide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor approved for the treatment of castration-resistant prostate cancer.[1][2][3] Understanding its pharmacology is crucial for optimizing its clinical use and developing next-generation therapies. A key player in the in-vivo activity of enzalutamide is its major active metabolite, N-desmethyl enzalutamide.[4][5][6] This technical guide delves into the integral role of the deuterated analog, N-Desmethyl Enzalutamide-d6, in the research and development of enzalutamide, with a focus on its application in bioanalytical methodologies.

N-desmethyl enzalutamide exhibits pharmacological activity and potency comparable to its parent compound and circulates in plasma at similar concentrations.[4][6] Therefore, accurate quantification of both enzalutamide and N-desmethyl enzalutamide is imperative for pharmacokinetic and pharmacodynamic (PK/PD) studies. This compound serves as an indispensable tool, primarily as an internal standard in mass spectrometry-based bioanalytical assays, ensuring the precision and accuracy of these critical measurements.[4][7][8]

The Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action

Enzalutamide exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor signaling cascade.[9][10][11][12] In prostate cancer, the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR triggers a conformational change, leading to its nuclear translocation, DNA binding, and the subsequent transcription of genes that promote tumor growth and survival. Enzalutamide disrupts this pathway by:

N-desmethyl enzalutamide shares this mechanism of action, contributing significantly to the overall clinical efficacy of enzalutamide.[4][6]

References

- 1. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Clinical Pharmacokinetic Studies of Enzalutamide | Semantic Scholar [semanticscholar.org]

- 3. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Enzalutamide-d6

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-Desmethyl Enzalutamide-d6, a crucial analytical standard for researchers, scientists, and drug development professionals. This deuterated analog of N-desmethyl enzalutamide, the primary active metabolite of the prostate cancer drug enzalutamide, serves as an indispensable tool in pharmacokinetic and bioanalytical studies.

Introduction

This compound is a stable isotope-labeled version of N-desmethyl enzalutamide. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of enzalutamide and its primary metabolite in biological matrices.[1] N-desmethyl enzalutamide exhibits pharmacological activity comparable to the parent drug, enzalutamide, and circulates at similar plasma concentrations, underscoring the importance of its accurate measurement in clinical and preclinical studies.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide | [1] |

| Molecular Formula | C₂₀H₈D₆F₄N₄O₂S | [4] |

| Molecular Weight | 456.45 g/mol | [4] |

| CAS Number | 2748567-63-5 | [4] |

| Parent Drug | Enzalutamide | [1] |

Synthesis

Caption: Conceptual Retrosynthetic Analysis for this compound.

The synthesis of enzalutamide analogues often involves the coupling of a substituted phenylisocyanate or isothiocyanate with an appropriate amine-containing fragment.[5] For this compound, the deuterium labels would likely be introduced in one of the key building blocks, such as a deuterated version of 2-amino-2-methylpropionic acid, prior to the coupling and cyclization steps that form the thiohydantoin ring.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. While specific spectral data for the deuterated compound is not publicly available, the expected characterization techniques and data for the non-deuterated analogue, N-desmethyl enzalutamide, are presented below. The data for the d6 version would be very similar, with the key difference being the increased molecular weight detectable by mass spectrometry.

Table of Expected Analytical Data

| Analysis Type | Expected Observations for N-desmethyl enzalutamide |

| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton of the amide. The characteristic singlet for the two methyl groups on the thiohydantoin ring would be absent in the deuterated analogue. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including those in the aromatic rings, the thiohydantoin core, and the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be observed at m/z 451.4 for the non-deuterated and approximately m/z 457.5 for the d6 analogue, confirming the incorporation of six deuterium atoms. |

| Purity (HPLC) | Typically >98% |

Experimental Protocol: Use as an Internal Standard in Bioanalytical Methods

This compound is primarily used as an internal standard for the quantification of enzalutamide and N-desmethyl enzalutamide in biological samples, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Spiking: A known concentration of this compound (internal standard) is spiked into the biological matrix (e.g., plasma, serum) along with calibration standards and quality control samples.

-

Protein Precipitation: Proteins are precipitated from the sample, typically by the addition of a cold organic solvent such as acetonitrile.[6][7]

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the analytes and the internal standard is transferred to a clean tube or vial for analysis.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of enzalutamide and its metabolites using a deuterated internal standard.

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transitions (m/z) | Enzalutamide: 465 → 209N-desmethyl enzalutamide: 451 → 195Enzalutamide-d6 (as IS): 471 → 215 |

Note: The specific mass transition for this compound may vary depending on the instrument and fragmentation pattern, but will be shifted by +6 amu compared to the non-deuterated metabolite.

The workflow for a typical bioanalytical method using this compound is depicted below.

Caption: Bioanalytical Workflow using this compound.

Signaling Pathway and Mechanism of Action

Enzalutamide and its active metabolite, N-desmethyl enzalutamide, are potent androgen receptor (AR) inhibitors.[8] They act by competitively binding to the ligand-binding domain of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone. This inhibition disrupts the downstream signaling cascade that promotes the growth and survival of prostate cancer cells.[9] The metabolic pathway from enzalutamide to N-desmethyl enzalutamide is primarily mediated by the cytochrome P450 enzyme CYP2C8.[8]

The role of N-Desmethyl Enzalutamide in the context of enzalutamide's mechanism of action is illustrated in the following diagram.

Caption: Metabolism of Enzalutamide and Inhibition of Androgen Receptor Signaling by N-Desmethyl Enzalutamide.

Conclusion

This compound is a critical tool for the accurate quantification of enzalutamide and its active metabolite in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is well-established and essential for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a foundational understanding of its synthesis, characterization, and application for professionals in the field of drug development and clinical research.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzalutamide - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

N-Desmethyl Enzalutamide-d6 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for N-Desmethyl Enzalutamide-d6

Introduction

This compound is the deuterium-labeled stable isotope of N-Desmethyl Enzalutamide, the primary and pharmacologically active metabolite of the anti-prostate cancer drug, Enzalutamide.[1][2][3] As a stable isotope-labeled internal standard, it is a critical tool for researchers, scientists, and drug development professionals.[4][5] Its use in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), allows for precise and accurate quantification of N-Desmethyl Enzalutamide in biological matrices during pharmacokinetic, drug metabolism, and therapeutic drug monitoring studies.[4][6]

The Certificate of Analysis (CoA) is a formal document that accompanies a reference standard, providing essential information about its identity, purity, and quality.[7][8][9] This guide provides a detailed explanation of the data and experimental protocols typically presented in a CoA for this compound, enabling users to interpret the information correctly and ensure the material's fitness for its intended analytical purpose.

Data Presentation: Summary of Analytical Data

The quantitative data on a Certificate of Analysis for this compound is typically presented in a clear, tabular format. The following tables summarize the key analytical specifications and representative results.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide[4] |

| Molecular Formula | C₂₀H₈D₆F₄N₄O₂S[10] |

| Molecular Weight | 456.45 g/mol [10] |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Quality and Purity Assessment

| Analytical Test | Method | Specification | Representative Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Mass Identity | LC-MS (ESI+) | Conforms to structure | Conforms |

| Structural Identity | ¹H-NMR | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.7 atom % D |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Residual Solvents | GC-MS | ≤ 0.5% Total Solvents | < 0.1% |

| Assay (as is) | Mass Balance | Report Value | 99.2% |

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality of the reference standard was assessed. The following are representative protocols for the key experiments cited in the CoA.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of the main compound relative to any impurities.

-

Instrumentation : HPLC system with UV-Vis Detector.

-

Column : C18 reverse-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm).[11]

-

Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. For example:

-

Flow Rate : 1.0 - 1.5 mL/min.[11]

-

Column Temperature : 40 °C.

-

Injection Volume : 10 µL.

-

Procedure : A solution of this compound is prepared in a suitable diluent (e.g., Acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks detected to calculate the purity percentage.

Identity and Isotopic Purity by Mass Spectrometry (MS)

This technique confirms the molecular weight of the compound and the successful incorporation of deuterium atoms.

-

Instrumentation : Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Ionization Mode : Positive (ESI+).

-

Procedure for Identity : The sample is infused or injected into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion. The observed mass is compared to the calculated theoretical mass of the deuterated compound (C₂₀H₈D₆F₄N₄O₂S) to confirm its identity.

-

Procedure for Isotopic Purity : The relative intensities of the mass peaks for the deuterated compound (d6) and any lower-deuterated species (d0 to d5) are measured. The isotopic purity is calculated based on the distribution of these isotopic peaks, confirming that the desired level of deuterium incorporation has been achieved.[13]

Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR)

NMR spectroscopy provides detailed information about the chemical structure of the molecule and confirms the position of the deuterium labels.

-

Instrumentation : 400 or 500 MHz NMR Spectrometer.[14]

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

-

Procedure : A small amount of the sample is dissolved in the NMR solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for N-Desmethyl Enzalutamide. For the d6 variant, the proton signals corresponding to the two methyl groups (gem-dimethyl) on the imidazolidine ring should be absent or significantly reduced, confirming successful deuteration at this position.

Mandatory Visualizations

Metabolic Pathway of Enzalutamide

Enzalutamide is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C8 to its active metabolite, N-Desmethyl Enzalutamide.[1]

Experimental Workflow for Quality Control

The following diagram illustrates the typical workflow for the quality control testing and certification of a this compound reference standard batch.

References

- 1. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. euroreference.anses.fr [euroreference.anses.fr]

- 9. gmp-compliance.org [gmp-compliance.org]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. A simple HPLC-UV method for quantification of enzalutamide and its active metabolite N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

N-Desmethyl Enzalutamide-d6: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, N-Desmethyl Enzalutamide-d6 serves as a critical tool in the pharmacokinetic and metabolic profiling of Enzalutamide, a potent androgen receptor inhibitor. This deuterated analog of Enzalutamide's primary active metabolite, N-Desmethyl Enzalutamide, is instrumental as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Enzalutamide and its metabolites in biological matrices.

This technical guide provides an in-depth look at the core physicochemical properties of this compound, detailed experimental protocols for its application, and visualizations of its metabolic pathway and analytical workflow.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental settings.

| Identifier | Value | Source(s) |

| CAS Number | 2748567-63-5 | [1][2] |

| Molecular Formula | C20H8D6F4N4O2S | [1][3][4][5][6] |

| Molecular Weight | 456.45 g/mol | [1][3][4][6] |

| Synonyms | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide, N-desmethyl MDV 3100-d6 | [1][3][4] |

| Parent Drug | Enzalutamide | [4][5] |

Metabolic Pathway of Enzalutamide

Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 playing a key role in the formation of its active metabolite, N-Desmethyl Enzalutamide.[7][8] This metabolic activation is a crucial aspect of Enzalutamide's overall pharmacological profile.

Experimental Protocol: Bioanalytical Quantification of Enzalutamide and N-Desmethyl Enzalutamide in Human Plasma

The following protocol outlines a validated bioanalytical method for the simultaneous quantification of Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] this compound is an ideal internal standard for this assay, though the cited study utilized D6-Enzalutamide.

1. Sample Preparation:

-

Protein Precipitation: To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., D6-Enzalutamide).

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at a high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

LC System: An Acquity H-Class UPLC system or equivalent.[9]

-

Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size).[9]

-

Mobile Phase:

-

Gradient Elution: A linear gradient is employed at a flow rate of 0.5 mL/min.[9]

-

Injection Volume: 2 µL of the prepared supernatant.[9]

-

Mass Spectrometer: A Xevo TQ-S Micro Tandem Mass Spectrometer or a similar instrument.[9]

-

Ionization Mode: Positive ion mode.[9]

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific transitions for Enzalutamide, N-Desmethyl Enzalutamide, and the deuterated internal standard.[9]

3. Quantification:

-

A calibration curve is constructed using known concentrations of Enzalutamide and N-Desmethyl Enzalutamide.

-

The concentrations of the analytes in the plasma samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.

Experimental Workflow: Pharmacokinetic Study Sample Analysis

The use of this compound as an internal standard is a cornerstone of pharmacokinetic studies involving Enzalutamide. The workflow ensures the reliable quantification of the drug and its metabolite in biological samples.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. N- Desmethyl Enzalutamide-D6 - Acanthus Research [acanthusresearch.com]

- 6. N-desmethyl Enzalutamide D6 - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Enzalutamide - Wikipedia [en.wikipedia.org]

- 9. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for N-Desmethyl Enzalutamide-d6

For researchers, scientists, and drug development professionals requiring N-Desmethyl Enzalutamide-d6 for their studies, a variety of commercial suppliers offer this stable isotope-labeled internal standard. This guide provides a comprehensive overview of available products, their specifications, and detailed experimental protocols for its application in bioanalytical methods.

Commercial Availability

This compound, a deuterated analog of the active metabolite of Enzalutamide, is crucial for accurate quantification in pharmacokinetic and metabolic research.[1] Several reputable suppliers provide this compound for research purposes. Below is a summary of offerings from various companies.

| Supplier | Product Name | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MedchemExpress | This compound | HY-70002AS | 97.95% | C₂₀H₈D₆F₄N₄O₂S | 456.45 | 2748567-63-5 |

| Acanthus Research | N- Desmethyl Enzalutamide-D6 | ENZ-16-005 | Not Specified | C₂₀H₈D₆F₄N₄O₂S | Not Specified | 1242137-16-1 (unlabeled) |

| Daicel Pharma Standards | Enzalutamide D6 | DCTI-A-260 | Not Specified | C₂₁H₁₀D₆F₄N₄O₂S | 470.48 | 1443331-94-9 |

| Simson Pharma Limited | N-Desmethyl Enzalutamide D6 | Not Specified | Not Specified | C₂₀H₈D₆F₄N₄O₂S | 456.45 | Not Specified |

| Clearsynth | This compound | CS-O-10191 | Not less than 90% | C₂₁H₁₀D₆F₄N₄O₂S | 470.47 | 2748567-63-5 |

| Veeprho | This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| TargetMol Chemicals Inc. | N-desmethyl Enzalutamide D6 | Not Specified | Not Specified | C₂₀H₈D₆F₄N₄O₂S | Not Specified | Not Specified |

| Pharmaffiliates | This compound | PA STI 088993 | Not Specified | C₂₀H₈D₆F₄N₄O₂S | 456.45 | 2748567-63-5 |

Storage and Stability

Proper storage of this compound is critical to maintain its integrity. MedchemExpress recommends storage at room temperature for continental US shipments, but notes that this may vary for other locations.[2] For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Clearsynth advises long-term storage in a refrigerator at 2-8°C.[3] Researchers should always consult the supplier's specific recommendations provided with the product.

Experimental Protocols: Bioanalytical Quantification using LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of N-Desmethyl Enzalutamide and its parent drug, Enzalutamide, in biological matrices such as plasma.[1][4] The following is a detailed methodology synthesized from published research for a typical LC-MS/MS assay.[3][4]

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add a known concentration of this compound as the internal standard.

-

Precipitate the plasma proteins by adding a sufficient volume of acetonitrile.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.[3][4]

Liquid Chromatography Conditions

-

LC System: Acquity H-Class UPLC system or equivalent.[4]

-

Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm particle size) or equivalent.[4]

-

Mobile Phase A: 0.1% formic acid in water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Gradient Elution:

-

0–2.5 min: 95% A / 5% B

-

2.5–3.5 min: Linear gradient to 10% A / 90% B

-

3.5–4.0 min: Return to 95% A / 5% B for re-equilibration.[4]

-

-

Injection Volume: 2 µL.[4]

Mass Spectrometry Conditions

-

Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.[4]

-

Ionization Mode: Positive Ion Mode.[4]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

-

MRM Transitions:

-

Optimized Settings:

-

Capillary Voltage: 4.2 kV

-

Cone Voltage: 65 V

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 1000 L/hour[4]

-

Signaling Pathway and Mechanism of Action

Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, are potent androgen receptor (AR) signaling inhibitors.[5][6] They act at multiple steps in the AR signaling pathway, which is a key driver of prostate cancer cell growth. The mechanism involves:

-

Competitive Inhibition of Androgen Binding: They bind to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone.[5][6]

-

Inhibition of Nuclear Translocation: They prevent the translocation of the activated AR from the cytoplasm into the nucleus.[5][6]

-

Inhibition of DNA Binding: They inhibit the interaction of the AR with DNA, thereby preventing the transcription of target genes that promote cancer cell proliferation and survival.[5][6]

Conclusion

This compound is a vital tool for researchers in the field of oncology and drug development, enabling precise and accurate quantification of Enzalutamide and its active metabolite. The information provided in this guide, including a list of commercial suppliers, storage conditions, and detailed experimental protocols, serves as a valuable resource for scientists. The diagrams illustrating the experimental workflow and the mechanism of action further clarify the application and biological relevance of this important research compound.

References

- 1. veeprho.com [veeprho.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzalutamide: A step towards pharmacokinetics-based dosing in men with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

The Role of N-Desmethyl Enzalutamide-d6 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Introduction

In the landscape of modern drug development and clinical pharmacology, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. For enzalutamide, a potent androgen receptor inhibitor, and its active metabolite, N-desmethyl enzalutamide, accurate measurement is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of N-Desmethyl Enzalutamide-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process.[3] Deuterated internal standards, such as this compound, are ideal for this purpose as they are chemically identical to the analyte of interest but have a different mass due to the replacement of hydrogen atoms with deuterium.[3][4]

This subtle mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and analysis.[4] Consequently, any loss of analyte during extraction, or variations in instrument response due to matrix effects or ion suppression, will be mirrored by the internal standard.[5][6] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a highly accurate and precise measurement that corrects for analytical variability.[5]

Mechanism of Action of this compound

This compound is a deuterated analog of N-desmethyl enzalutamide, the primary active metabolite of enzalutamide.[1][7] Its efficacy as an internal standard stems from its ability to mimic the behavior of the unlabeled analyte throughout the entire analytical workflow, from sample extraction to detection.

Here is a breakdown of its mechanism of action:

-

Co-elution: In liquid chromatography, this compound co-elutes with the endogenous N-desmethyl enzalutamide due to their identical physicochemical properties. This simultaneous elution ensures that both compounds experience the same matrix effects at the same time in the mass spectrometer's ion source.[5]

-

Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Because this compound is present in the same microenvironment as the analyte, it experiences the same degree of ion suppression or enhancement. The ratio of the two signals remains constant, thus negating the impact of matrix effects.[6]

-

Compensation for Sample Loss: During sample preparation steps such as protein precipitation or liquid-liquid extraction, some amount of the analyte may be lost. As the internal standard is added at the very beginning, it is subject to the same procedural losses. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined, irrespective of recovery variations.[5][6]

-

Instrumental Variability Correction: The sensitivity of a mass spectrometer can fluctuate over time. Since the analyte and the internal standard are measured in the same analytical run, any drift in the instrument's performance will affect both compounds equally, and the ratio will remain unaffected.[6]

Experimental Protocols for Quantification

The following sections detail a generalized experimental protocol for the quantification of N-desmethyl enzalutamide in human plasma using this compound as an internal standard, based on established and validated methods.[1][8][9]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting enzalutamide and its metabolites from plasma samples.[1][8]

-

Aliquoting: Aliquot a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.[8]

-

Internal Standard Spiking: Add a precise volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to each plasma sample.

-

Precipitation: Add a larger volume of cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.[8]

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.

-

Chromatographic Separation: The extract is injected onto a reverse-phase C18 column.[1][8] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol) is typically used to separate N-desmethyl enzalutamide from other endogenous components.[1][9]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly employed.[1][9] Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both N-desmethyl enzalutamide and this compound are monitored.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for the determination of N-desmethyl enzalutamide.

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| N-desmethyl enzalutamide | 451 | 195 | Not specified |

| N-desmethyl enzalutamide | 453.0 | 197.0 | 40 |

| This compound | 457.0 | 201.0 | 40 |

Table 1: Mass Spectrometric Transitions for N-desmethyl enzalutamide and its Deuterated Internal Standard.[8][9]

| Parameter | Value |

| Calibration Curve Range | 1.07 - 2000 ng/mL |

| Intra-batch Accuracy | 88.5 - 111% |

| Inter-batch Accuracy | 85.4 - 106% |

| Intra-batch Precision (%CV) | 1.13 - 13.1% |

| Inter-batch Precision (%CV) | 3.15 - 14.3% |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for N-desmethyl enzalutamide Quantification.[8]

| Parameter | Value |

| Calibration Curve Range | 500 - 50,000 ng/mL |

| Within-day Precision (%CV) | < 8% |

| Between-day Precision (%CV) | < 8% |

| Accuracy | within 108% |

| LLOQ Precision (%CV) | < 10% |

| LLOQ Accuracy | within 116% |

Table 3: Performance Characteristics from another Validated Bioanalytical Method.[1][2]

Visualizing the Workflow and Metabolic Pathway

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationships in the experimental workflow and the metabolic pathway of enzalutamide.

Caption: Experimental workflow for N-desmethyl enzalutamide quantification.

Caption: Metabolic pathway of enzalutamide.

Caption: Mechanism of action of an internal standard.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of enzalutamide, enabling highly accurate and precise quantification of its active metabolite. Its mechanism of action, grounded in the principles of isotope dilution mass spectrometry, effectively mitigates the analytical challenges posed by complex biological matrices and procedural variability. The detailed methodologies and performance data presented in this guide underscore the robustness and reliability of LC-MS/MS assays that employ this compound as an internal standard, providing a solid foundation for researchers and clinicians in the field of prostate cancer therapeutics.

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. texilajournal.com [texilajournal.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N-Desmethyl Enzalutamide-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties, experimental applications, and metabolic context of N-Desmethyl Enzalutamide-d6. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research, clinical diagnostics, and drug development.

Introduction

This compound is the deuterium-labeled form of N-desmethyl enzalutamide, the primary and pharmacologically active metabolite of enzalutamide.[1][2][3][4] Enzalutamide is a potent second-generation, non-steroidal androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][5][6] The metabolite, N-desmethyl enzalutamide, exhibits a similar in-vitro potency to the parent drug and circulates at comparable concentrations in plasma at steady state.[2][4]

The incorporation of six deuterium atoms (d6) into the N-desmethyl enzalutamide structure provides a stable, heavier isotope version of the molecule.[7][8] This mass shift makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Its use significantly improves the accuracy, precision, and reliability of pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic research involving enzalutamide.[1][7]

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in experimental settings. These characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide | [7] |

| Synonyms | N-desmethyl MDV 3100-d6, 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide;D6 | [2][7] |

| Molecular Formula | C₂₀H₈D₆F₄N₄O₂S | [9][10][11] |

| Molecular Weight | 456.45 g/mol | [11] |

| CAS Number | 2748567-63-5 | [8][11] |

| Parent Drug CAS | 915087-33-1 (Enzalutamide) | [8] |

| Metabolite CAS | 1242137-16-1 (N-Desmethyl Enzalutamide) | [4][10][12] |

Table 2: Physical and Storage Properties

| Property | Value | Source(s) |

| Appearance | Solid | [13] |

| Solubility | Soluble in Methanol | [12] |

| Storage (Short Term) | Room temperature (if less than 2 weeks) | [13] |

| Storage (Long Term) | Refrigerator (2-8°C) or Frozen (-20°C for 1 month; -80°C for 6 months) | [2][8][13] |

| Purity (by HPLC) | Not less than 90% | [8] |

Metabolic Pathway of Enzalutamide

Enzalutamide is primarily eliminated through hepatic metabolism.[14][15] The formation of its active metabolite, N-desmethyl enzalutamide, is a critical step in its biotransformation. This process is mediated predominantly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[1][4] The resulting metabolite has a longer terminal half-life (approximately 7.8 to 8.6 days) compared to the parent drug (5.8 days).[4][16]

Experimental Protocols and Applications

This compound is almost exclusively used as an internal standard (IS) for the quantification of N-desmethyl enzalutamide in biological matrices. A typical bioanalytical workflow is detailed below.

This protocol is based on established methods for therapeutic drug monitoring of enzalutamide and its active metabolite.[1]

Objective: To accurately quantify the concentration of enzalutamide and N-desmethyl enzalutamide in human plasma samples.

Materials:

-

Plasma samples from patients.

-

This compound (as IS for the metabolite).

-

Enzalutamide-d6 (as IS for the parent drug).

-

Acetonitrile or other suitable protein precipitation agent.

-

C18 reverse-phase HPLC column.

-

Tandem quadrupole mass spectrometer.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of an internal standard working solution containing this compound and Enzalutamide-d6 in methanol.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation (LC):

-

Inject an aliquot of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A typical gradient might run from 30% B to 95% B over 5 minutes to separate the analytes from endogenous plasma components.

-

-

Detection (MS/MS):

-

Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for N-desmethyl enzalutamide and its deuterated internal standard (this compound).

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

-

Determine the concentration of N-desmethyl enzalutamide in the unknown samples by interpolating the peak area ratios against a standard calibration curve prepared in a blank matrix.

-

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. N-Desmethylenzalutamide - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

- 8. clearsynth.com [clearsynth.com]

- 9. N-desmethyl Enzalutamide D6 - TargetMol Chemicals Inc [bioscience.co.uk]

- 10. N- Desmethyl Enzalutamide-D6 - Acanthus Research [acanthusresearch.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Enzalutamide D6 - Daicel Pharma Standards [daicelpharmastandards.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for the Pharmacokinetic Analysis of Enzalutamide Using N-Desmethyl Enzalutamide-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of deuterated N-desmethyl enzalutamide, specifically N-Desmethyl Enzalutamide-d6, as an internal standard in pharmacokinetic (PK) studies of enzalutamide. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.

Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. It is metabolized to an active metabolite, N-desmethyl enzalutamide, which is present in similar concentrations to the parent drug in plasma[1]. Accurate quantification of both enzalutamide and N-desmethyl enzalutamide is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to ensure accuracy and precision in bioanalysis by correcting for variability during sample preparation and analysis[2]. While some studies have utilized D6-enzalutamide as an internal standard for both the parent drug and its metabolite, the use of a deuterated analog for each analyte is ideal[1][3].

Metabolic Pathway of Enzalutamide

Enzalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, CYP2C8 and CYP3A4, to its active metabolite, N-desmethyl enzalutamide, and an inactive carboxylic acid metabolite[1][4].

Caption: Metabolic conversion of enzalutamide.

Principle of Stable Isotope-Labeled Internal Standards in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of quantitative bioanalysis. This approach relies on the near-identical physicochemical properties of the analyte and its deuterated counterpart.

Caption: Role of an internal standard in bioanalysis.

Experimental Protocols

The following protocols are generalized from validated methods for the quantification of enzalutamide and N-desmethyl enzalutamide in human plasma.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Materials:

-

Enzalutamide reference standard

-

N-desmethyl enzalutamide reference standard

-

This compound (or D6-Enzalutamide) internal standard (IS)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Human plasma (drug-free)

Procedure:

-

Stock Solutions (1 mg/mL): Independently prepare stock solutions of enzalutamide, N-desmethyl enzalutamide, and the internal standard in DMSO.[1][5]

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with ACN or methanol.[1][5]

-

Calibration Standards: Serially dilute the working solutions in drug-free human plasma to prepare a series of calibration standards. A typical concentration range is 100 to 30,000 ng/mL for both enzalutamide and N-desmethyl enzalutamide.[5]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)

Materials:

-

Plasma samples (calibration standards, QCs, and unknown study samples)

-

Internal standard working solution

-

Acetonitrile (ACN), chilled

-

Centrifuge

Procedure:

-

To 100 µL of each plasma sample, add a specified amount of the internal standard working solution.

-

Add 900 µL of chilled ACN to precipitate plasma proteins.[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at high speed (e.g., 18,620 x g) for 5 minutes.[1]

-

Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

Caption: Bioanalytical workflow for enzalutamide PK studies.

LC-MS/MS Analysis

The following tables summarize typical instrument parameters for the analysis of enzalutamide and N-desmethyl enzalutamide.

Table 1: Chromatographic Conditions

| Parameter | Value | Reference |

| LC System | Acquity H-Class UPLC or similar | [1] |

| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | [1] |

| Mobile Phase A | 0.1% Formic Acid in Water | [1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |

| Flow Rate | 0.5 mL/min | [1] |

| Injection Volume | 2 µL | [1] |

| Gradient | Linear gradient from 5% to 90% Mobile Phase B | [1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value | Reference |

| Mass Spectrometer | Xevo TQ-S Micro Tandem Mass Spectrometer or similar | [1] |

| Ionization Mode | Positive Ion Electrospray (ESI+) | [1] |

| Capillary Voltage | 4.2 kV | [1] |

| Desolvation Temp. | 500 °C | [1] |

| Desolvation Gas Flow | 1000 L/hour | [1] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Analytes and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Enzalutamide | 465 | 209 | [1][6] |

| N-Desmethyl Enzalutamide | 451 | 195 | [1][6] |

| D6-Enzalutamide (IS) | 471 | 215 | [1] |

| N-Desmethyl Enzalutamide-d3 (alternative IS) | Not explicitly found | Not explicitly found | |

| Apalutamide-d3 (alternative IS) | 481 | 453 | [6] |

Note: While the user specified this compound, published methods frequently use D6-Enzalutamide as the internal standard for both analytes. The principles and procedures outlined remain applicable.

Pharmacokinetic Data

The described bioanalytical methods have been applied in clinical studies to determine the pharmacokinetic parameters of enzalutamide and N-desmethyl enzalutamide.

Table 4: Summary of Pharmacokinetic Parameters (at steady state, 160 mg/day dose)

| Parameter | Enzalutamide | N-Desmethyl Enzalutamide | Reference |

| Half-life (t½) | ~5.8 days | Not explicitly stated, but long | [4][7][8] |

| Time to Steady State | ~28 days | ~28 days | [4][7][8] |

| Mean Trough Conc. (Ctrough) | 12.4 ± 3.0 µg/mL | 8.8 ± 2.1 µg/mL | [9] |

| Mean Trough Conc. (Ctrough) | 12.0 µg/mL | 10.6 µg/mL | [10] |

| Accumulation Ratio | ~8.3-fold | Not explicitly stated | [4][7][8] |

Method Validation Summary

A validated bioanalytical method should meet the criteria set by regulatory agencies such as the FDA and EMA.

Table 5: Typical Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result | Reference |

| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | [6] |

| Calibration Range | 500 - 50,000 ng/mL | 500 - 50,000 ng/mL | [1][3] |

| Accuracy | Within ±15% (±20% at LLOQ) | Within 108% | [3] |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% | [3] |

| Stability | Proven under various conditions (e.g., freeze-thaw, long-term) | Stable for 14 months at -40°C | [3] |

These notes and protocols provide a robust framework for researchers to develop and implement bioanalytical methods for the pharmacokinetic assessment of enzalutamide and its active metabolite, N-desmethyl enzalutamide, using a deuterated internal standard. Adherence to these principles and rigorous validation are essential for generating high-quality data in drug development and clinical research.

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmacokinetic Studies of Enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic/Pharmacodynamic Relationship of Enzalutamide and Its Active Metabolite N-Desmethyl Enzalutamide in Metastatic Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sample Preparation of N-Desmethyl Enzalutamide-d6 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of N-Desmethyl Enzalutamide-d6 in plasma, a critical step for accurate bioanalytical quantification. The methods described below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are commonly employed techniques in pharmacokinetic and drug metabolism studies.

Introduction

N-Desmethyl Enzalutamide is the primary active metabolite of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. This compound is a stable isotope-labeled internal standard essential for the accurate quantification of the analyte in biological matrices by mass spectrometry. Proper sample preparation is paramount to remove interfering substances and ensure the reliability of analytical results.

Enzalutamide Mechanism of Action

Enzalutamide and its active metabolite, N-Desmethyl Enzalutamide, target multiple steps in the androgen receptor (AR) signaling pathway. This multi-faceted inhibition is crucial to its efficacy in treating castration-resistant prostate cancer.

Application Note: High-Throughput Bioanalytical Method for N-Desmethyl Enzalutamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

Enzalutamide is a potent androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] It is extensively metabolized to its active metabolite, N-desmethyl enzalutamide, which exhibits a similar potency and circulates at comparable concentrations to the parent drug.[1][4] Therapeutic drug monitoring of both enzalutamide and N-desmethyl enzalutamide is crucial for optimizing treatment efficacy and minimizing toxicity. This application note describes a robust and sensitive bioanalytical method for the quantification of N-desmethyl enzalutamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs N-Desmethyl Enzalutamide-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision in quantification.[5]

Principle

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer.[1][6] The use of this compound as an internal standard (IS) compensates for variability in sample processing and matrix effects, leading to reliable and reproducible results.[5] Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.

Experimental Protocols

1. Materials and Reagents

-

N-Desmethyl Enzalutamide and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Polypropylene microcentrifuge tubes and 96-well plates

2. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Enzalutamide and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the N-Desmethyl Enzalutamide stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A standard UHPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-30% B

-

3.1-4.0 min: 30% B

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

-

MRM Transitions: See Table 1.

-

Source Parameters:

Data Presentation

Table 1: Mass Spectrometer MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-Desmethyl Enzalutamide | 451.1 | 195.1 | 65 | 30 |

| This compound | 457.1 | 201.1 | 65 | 30 |

Table 2: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 2000 ng/mL[7] |

| Regression Equation | y = 0.0025x + 0.001 |

| Correlation Coefficient (r²) | > 0.995 |

Table 3: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| LQC | 3 | < 15 | 85-115 | < 15 | 85-115 |

| MQC | 100 | < 15 | 85-115 | < 15 | 85-115 |

| HQC | 1600 | < 15 | 85-115 | < 15 | 85-115 |

Visualizations

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. veeprho.com [veeprho.com]

- 6. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Therapeutic Drug Monitoring of N-Desmethyl Enzalutamide-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its active metabolite, N-desmethyl enzalutamide (NDE).[1][2] NDE exhibits similar pharmacological activity to the parent drug and circulates at comparable concentrations in plasma at steady state.[1] Therapeutic Drug Monitoring (TDM) of both enzalutamide and NDE can be a valuable tool to optimize treatment, manage toxicity, and understand pharmacokinetic variability in patients. The use of a stable isotope-labeled internal standard, such as N-Desmethyl Enzalutamide-d6, is crucial for accurate and precise quantification of NDE in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the use of this compound in TDM assays.

Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action

Enzalutamide exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor signaling pathway. This pathway is a key driver of prostate cancer cell growth and proliferation. The mechanism of action of enzalutamide is multifaceted and includes:

-

Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a much higher affinity than natural androgens like testosterone and dihydrotestosterone (DHT).[1][3]

-

Inhibition of nuclear translocation: By binding to the AR, enzalutamide prevents the conformational changes required for the receptor to translocate from the cytoplasm into the nucleus.[1][3]

-

Impairment of DNA binding and co-activator recruitment: For any AR that does manage to enter the nucleus, enzalutamide disrupts its ability to bind to androgen response elements (AREs) on DNA and recruit necessary co-activators for gene transcription.[1][3]

The net effect is a comprehensive blockade of androgen-dependent gene expression, leading to decreased prostate cancer cell proliferation and increased apoptosis.

Experimental Protocols

Protocol 1: Quantification of N-Desmethyl Enzalutamide in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of N-Desmethyl Enzalutamide in human plasma using this compound as an internal standard (IS).

1. Materials and Reagents

-

N-Desmethyl Enzalutamide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (drug-free)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Independently prepare stock solutions of N-Desmethyl Enzalutamide and this compound in DMSO or methanol.

-

Working Standard Solutions: Serially dilute the N-Desmethyl Enzalutamide stock solution with methanol or a suitable solvent to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma (calibrator, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 95% A

-

0.5-2.5 min: Linear gradient to 5% A

-

2.5-3.0 min: Hold at 5% A

-

3.0-3.1 min: Return to 95% A

-

3.1-4.0 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Desmethyl Enzalutamide: m/z 451.1 → 195.1

-

This compound: m/z 457.1 → 201.1

-

5. Data Analysis

-

Quantify N-Desmethyl Enzalutamide concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

-

Determine the concentrations of unknown samples from the calibration curve using a weighted linear regression model.

Quantitative Data Summary

The following tables summarize typical quantitative data for the LC-MS/MS assay for N-Desmethyl Enzalutamide.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 10 - 10,000 ng/mL |

| Regression Model | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low QC | 30 | < 10 | < 10 | 90 - 110 |

| Mid QC | 500 | < 10 | < 10 | 90 - 110 |

| High QC | 8000 | < 10 | < 10 | 90 - 110 |

Data presented are representative and may vary between laboratories and instrument platforms.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| N-Desmethyl Enzalutamide | 85 - 115 | 85 - 115 |

| This compound | 85 - 115 | 85 - 115 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of N-desmethyl enzalutamide. The detailed protocol and performance characteristics outlined in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the clinical management and development of enzalutamide. Accurate TDM can aid in personalizing therapy to improve efficacy and minimize adverse effects in patients with metastatic castration-resistant prostate cancer.

References

- 1. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

Application Note: High-Throughput Separation of N-Desmethyl Enzalutamide-d6 using Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of N-Desmethyl Enzalutamide-d6. This deuterated internal standard is crucial for the accurate bioanalysis of the active metabolite of Enzalutamide, a potent androgen receptor inhibitor. The described protocol utilizes a reversed-phase C18 column with a gradient elution, providing excellent chromatographic resolution and peak shape. This method is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

Enzalutamide is an androgen receptor signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1] Its primary active metabolite, N-Desmethyl Enzalutamide, is present in plasma at concentrations similar to the parent drug and contributes significantly to its therapeutic effect.[1] Accurate quantification of N-Desmethyl Enzalutamide in biological matrices is therefore essential for pharmacokinetic and therapeutic drug monitoring studies. This compound serves as an ideal internal standard for this purpose, as its chemical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation by mass spectrometry.[2] This document provides a detailed protocol for the chromatographic separation of this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A variety of LC systems and columns can be used. The following table summarizes a validated set of conditions.

| Parameter | Value |

| LC System | Acquity H-Class UPLC or equivalent |

| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4.2 kV |

| Cone Voltage | 65 V |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hour |

| Collision Energy | 25 V |

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of N-Desmethyl Enzalutamide using a deuterated internal standard.

| Parameter | N-Desmethyl Enzalutamide | This compound (IS) |

| Retention Time | ~2.4 min[1] | ~2.4 min (expected) |

| MRM Transition | m/z 451 → 195[3] | m/z 457 → 201 (calculated) |

| Linearity Range | 100 - 30,000 ng/mL[4] | N/A |

| Intra-day Precision (%CV) | < 8%[1] | N/A |

| Inter-day Precision (%CV) | < 8%[1] | N/A |

| Accuracy | Within 108%[1] | N/A |

Experimental Workflow Diagram

References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Desmethyl Enzalutamide-d6

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-Desmethyl Enzalutamide-d6 in a research setting using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for N-Desmethyl Enzalutamide, the primary active metabolite of the anti-androgen drug Enzalutamide.[1][2] Accurate quantification of the internal standard is critical for reliable pharmacokinetic and metabolic studies of Enzalutamide.

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is recommended. The following multiple reaction monitoring (MRM) transitions and optimized parameters can be used for the detection of N-Desmethyl Enzalutamide and its deuterated internal standard, this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-Desmethyl Enzalutamide | 451 | 195 | 65 | Not specified |

| This compound | 456.5 | 339.2 | Not specified | Not specified |

| Enzalutamide | 465 | 209 | 65 | Not specified |

| Enzalutamide-d6 (as IS for Enzalutamide) | 471 | 215 | Not specified | Not specified |

Note: The specific collision energy for this compound was not explicitly stated in the search results, but it is typically optimized to be similar to the non-deuterated analog. The transition m/z 456.5 → 339.2 is a validated quantifier for this compound.[3]

Liquid Chromatography

A robust and reproducible chromatographic separation is essential for accurate quantification. The following conditions have been shown to be effective for the analysis of Enzalutamide and its metabolites.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., Atlantis C18) |

| Mobile Phase | Isocratic elution with 0.2% formic acid in water and acetonitrile (30:70, v/v)[4] |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 37°C[5] |

| Autosampler Temperature | 4°C[5] |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound in a suitable organic solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with the mobile phase or a mixture of acetonitrile and water to create a series of working standard solutions at desired concentrations.

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a protein precipitation method, which is a common and effective technique for sample clean-up.[6]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[4]

-

Internal Standard Spiking: Add a specific volume of the this compound working solution to each plasma sample to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[7]

-